molecular formula C13H12FN B1332206 4'-FLUORO-BIPHENYL-4-METHANamine CAS No. 776291-03-3

4'-FLUORO-BIPHENYL-4-METHANamine

Cat. No.: B1332206
CAS No.: 776291-03-3
M. Wt: 201.24 g/mol
InChI Key: BGOOSUGWQICZRA-UHFFFAOYSA-N
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Description

4’-Fluoro-biphenyl-4-methanamine is an organic compound with the molecular formula C13H12FN. It is a derivative of biphenyl, where a fluorine atom is substituted at the 4’ position and an amine group is attached to the 4 position of the biphenyl ring.

Scientific Research Applications

4’-Fluoro-biphenyl-4-methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-fluoro-biphenyl-4-methanamine typically involves the following steps:

Industrial Production Methods: Industrial production of 4’-fluoro-biphenyl-4-methanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4’-Fluoro-biphenyl-4-methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, alkoxides, amines.

Major Products:

Mechanism of Action

The mechanism of action of 4’-fluoro-biphenyl-4-methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 4’-Fluoro-biphenyl-4-methanamine is unique due to the presence of both a fluorine atom and an amine group on the biphenyl structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

[4-(4-fluorophenyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOOSUGWQICZRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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